Fasudil N-Hydroxy Impurity
Overview
Description
Mechanism of Action
- Fasudil N-Hydroxy Impurity is a derivative of Fasudil, a drug that has been investigated in carotid stenosis .
- Its primary targets include:
- This inhibition leads to vasodilation and improved blood flow, which can be beneficial in conditions like pulmonary hypertension .
- Downstream effects include reduced vasoconstriction, decreased vascular resistance, and potential improvement in blood flow .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
Fasudil N-Hydroxy Impurity, like its parent compound Fasudil, is likely to interact with various enzymes, proteins, and other biomolecules. Fasudil is known to inhibit Rho-associated protein kinases (ROCKs), which are serine/threonine kinases that play a crucial role in mediating vasoconstriction and vascular remodeling . The nature of these interactions involves the inhibition of ROCK, leading to decreased myosin light chain (MLC) phosphatase activity and reduced vascular smooth muscle contraction .
Cellular Effects
This compound may have similar cellular effects to Fasudil. Fasudil has been shown to increase cellular impedance and enhance barrier properties in a concentration-dependent manner, as measured by an increased transendothelial electrical resistance (TEER) and decreased permeability . It also increases the expression of the tight junction protein claudin-5 .
Molecular Mechanism
The molecular mechanism of this compound is likely to be similar to that of Fasudil. Fasudil acts as a selective RhoA/Rho kinase (ROCK) inhibitor . ROCK induces vasoconstriction by phosphorylating the myosin-binding subunit of myosin light chain (MLC) phosphatase, thus decreasing MLC phosphatase activity and enhancing vascular smooth muscle contraction .
Temporal Effects in Laboratory Settings
Fasudil has been shown to increase cellular impedance and enhance barrier properties in a concentration-dependent manner
Dosage Effects in Animal Models
Fasudil has shown to exert a cardio-protective function through multiple signaling pathways in animal models of myocardial ischemia/reperfusion injury .
Metabolic Pathways
Fasudil is known to inhibit Rho-associated protein kinases (ROCKs), which play a crucial role in mediating vasoconstriction and vascular remodeling .
Transport and Distribution
Fasudil is known to have a potent effect on the blood-brain barrier, enhancing its properties and increasing the expression of the tight junction protein claudin-5 .
Subcellular Localization
Fasudil is known to inhibit Rho-associated protein kinases (ROCKs), which play a crucial role in mediating vasoconstriction and vascular remodeling . This suggests that this compound may also localize to areas where these kinases are active.
Preparation Methods
The synthesis of Fasudil N-Hydroxy Impurity involves several steps:
Starting Material: The process begins with 5-isoquinoline sulfonyl chloride hydrochloride.
Reaction with Homopiperazine: This compound is reacted with homopiperazine in a dichloromethane solution.
Formation of the Impurity: The reaction mixture is then treated to form the N-Hydroxy derivative.
Industrial production methods for this compound are not extensively documented, but the synthesis typically involves controlled reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Fasudil N-Hydroxy Impurity undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another. Common reagents include halides or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Fasudil N-Hydroxy Impurity has several scientific research applications:
Chemistry: It is used to study the chemical properties and reactivity of Rho-kinase inhibitors.
Biology: It is used in research related to cellular signaling pathways and enzyme inhibition.
Comparison with Similar Compounds
Fasudil N-Hydroxy Impurity can be compared with other similar compounds such as:
Hydroxyfasudil: Another metabolite of Fasudil with similar inhibitory effects on ROCK.
Y-27632: A selective ROCK inhibitor with similar applications in vascular and neurological research.
HA-1077: Another name for Fasudil, used interchangeably in some contexts
The uniqueness of this compound lies in its specific chemical structure and the resulting differences in its reactivity and biological effects compared to other similar compounds.
Properties
IUPAC Name |
5-[(4-hydroxy-1,4-diazepan-1-yl)sulfonyl]isoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c18-16-7-2-8-17(10-9-16)21(19,20)14-4-1-3-12-11-15-6-5-13(12)14/h1,3-6,11,18H,2,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHSGLNVSCYWBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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